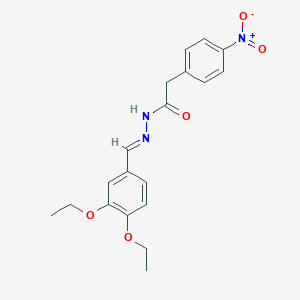![molecular formula C19H19N3O6 B450739 2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE](/img/structure/B450739.png)
2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound features a benzyl acetate core with multiple functional groups, including a methoxy group, a nitrophenyl group, and a hydrazinylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazone: The reaction between 4-methyl-3-nitrobenzaldehyde and hydrazine hydrate to form the corresponding hydrazone.
Condensation reaction: The hydrazone is then reacted with 2-methoxy-5-formylbenzyl acetate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The hydrazone moiety can be reduced to a hydrazine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amine group.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of new functional groups in place of the methoxy group.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds for drug discovery.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. For example, the nitrophenyl group may interact with cellular proteins, leading to changes in cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methoxy-5-[(Z)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]benzyl acetate: Lacks the nitro group, which may result in different reactivity and biological activity.
2-methoxy-5-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]benzyl acetate: Similar structure but without the methyl group, potentially affecting its chemical properties.
Uniqueness
The presence of both the nitro and methyl groups in 2-METHOXY-5-{[(Z)-2-(4-METHYL-3-NITROBENZOYL)HYDRAZONO]METHYL}BENZYL ACETATE makes it unique compared to its analogs. These functional groups can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable molecule for further research and development.
Propriétés
Formule moléculaire |
C19H19N3O6 |
|---|---|
Poids moléculaire |
385.4g/mol |
Nom IUPAC |
[2-methoxy-5-[(Z)-[(4-methyl-3-nitrobenzoyl)hydrazinylidene]methyl]phenyl]methyl acetate |
InChI |
InChI=1S/C19H19N3O6/c1-12-4-6-15(9-17(12)22(25)26)19(24)21-20-10-14-5-7-18(27-3)16(8-14)11-28-13(2)23/h4-10H,11H2,1-3H3,(H,21,24)/b20-10- |
Clé InChI |
RYLOHFPADSSFAT-JMIUGGIZSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)COC(=O)C)[N+](=O)[O-] |
SMILES isomérique |
CC1=C(C=C(C=C1)C(=O)N/N=C\C2=CC(=C(C=C2)OC)COC(=O)C)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)COC(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({5-[(4-bromoanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B450660.png)
![N-{4-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-methyl-3-furamide](/img/structure/B450662.png)
![(2-bromo-4-{(Z)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-6-ethoxyphenoxy)acetonitrile](/img/structure/B450663.png)
![4-[(4-ethylphenoxy)methyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B450665.png)




![methyl 5'-{[(4-chlorophenyl)acetyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B450674.png)




